

An In-Depth Technical Guide to Utrelloxastat (PTC857, EPI-857)

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Compound of Interest

Compound Name: Utrelloxastat

Cat. No.: B10831238

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Introduction

Utrelloxastat, also known by its synonyms PTC857 and EPI-857, is an investigational small molecule that has been evaluated for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). It is a potent, orally bioavailable, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). The primary mechanism of action of **Utrelloxastat** is the reduction of oxidative stress and the inhibition of ferroptosis, a form of iron-dependent programmed cell death implicated in the pathophysiology of various neurodegenerative conditions. This technical guide provides a comprehensive overview of the available scientific data on **Utrelloxastat**, including its mechanism of action, pharmacokinetic properties, and clinical trial outcomes.

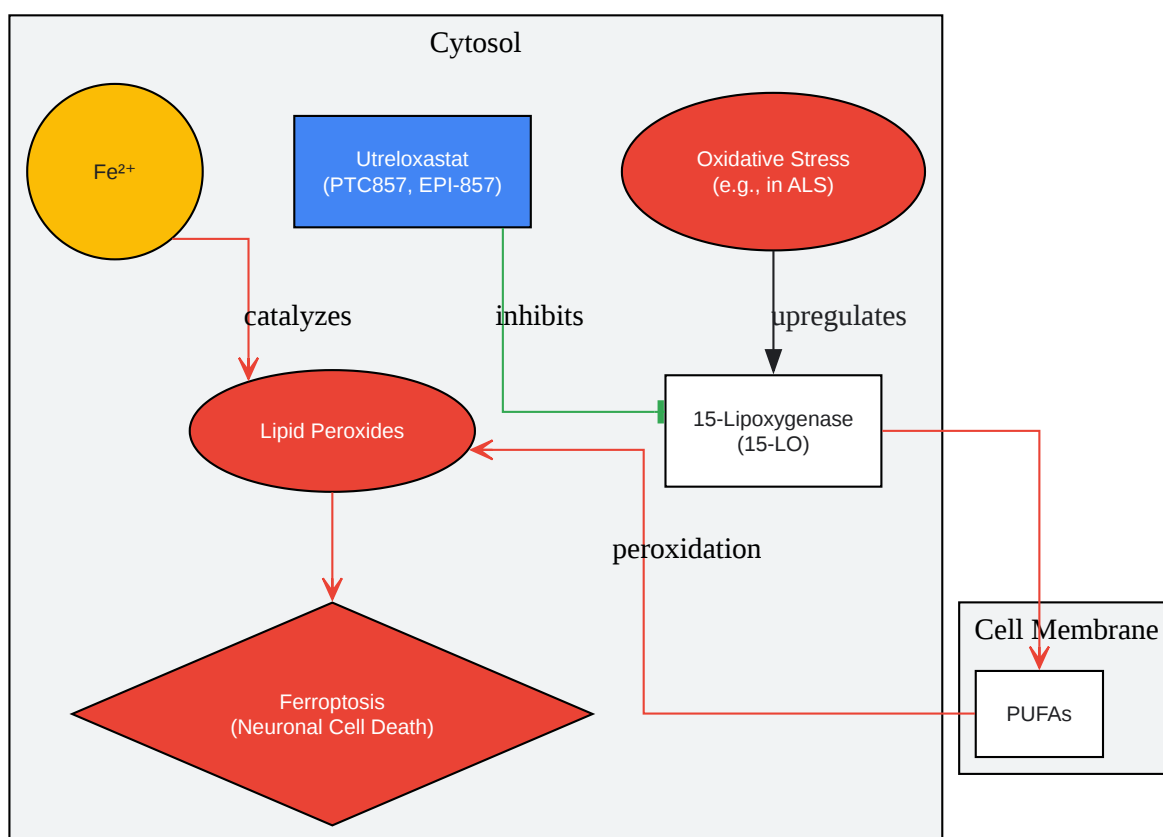
Core Mechanism of Action: Inhibition of 15-Lipoxygenase and Ferroptosis

Utrelloxastat is a redox-active inhibitor of ferroptosis that functions by targeting the enzyme 15-lipoxygenase (15-LO).[1] In pathological states such as ALS, increased oxidative stress leads to the upregulation of 15-LO.[1] This enzyme catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the formation of lipid hydroperoxides.[1] This process, in the presence of iron, triggers a cascade of events culminating in ferroptosis, a

form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1]

By inhibiting 15-LO, **Utreloxastat** is designed to block the production of these lipid hydroperoxides, thereby reducing oxidative stress, preventing the depletion of reduced glutathione (a key antioxidant), and ultimately inhibiting neuronal cell death via ferroptosis.[1] Preclinical studies have suggested that **Utreloxastat** is a potent protector against neuronal cell death in various in vitro and in vivo models of neurodegeneration.[2]

Signaling Pathway of Utreloxastat's Action



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Caption: **Utreloxastat**'s inhibition of the 15-LO pathway to prevent ferroptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Utreloxastat** from in vitro and clinical studies.

Table 1: In Vitro Pharmacology and Drug Metabolism

Parameter	Value	Source
CYP Inhibition		
CYP1A2 IC ₅₀	> 5.3 µM	[1]
CYP2B6 IC ₅₀	> 5.3 µM	[1]
Other CYP450s IC ₅₀	> 46 µM	[1]
CYP Induction (in human hepatocytes at 20 µM)		
CYP2B6	Induced	[1]
CYP3A4	Induced	[1]
CYP1A2	Not Induced	[1]

Table 2: Phase 1 Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

Dose	C _{max} (ng/mL)	T _{max} (hr)	AUC _{0-t} (ng·hr/mL)	t _{1/2} (hr)
100 mg	129 ± 53	4.0 (2.0-6.0)	2710 ± 870	20.0 ± 2.9
200 mg	309 ± 127	3.5 (2.0-6.0)	7110 ± 2400	23.9 ± 3.4
400 mg	717 ± 296	4.0 (2.0-6.0)	16500 ± 5820	25.3 ± 4.5
600 mg	1080 ± 411	4.0 (3.0-6.0)	26200 ± 9160	24.1 ± 3.7
1000 mg	1680 ± 681	4.0 (2.0-6.0)	43600 ± 16100	23.4 ± 3.2

Data presented as mean ± SD, with T_{max} as median (range).
Data extracted from Gao L, et al. (2023).

Table 3: Phase 1 Pharmacokinetics in Healthy Volunteers (Multiple Ascending Doses - Day 14)

Dose Regimen	C _{max} (ng/mL)	T _{max} (hr)	AUC ₀₋₂₄ (ng·hr/mL)
150 mg QD	533 ± 162	2.0 (1.0-4.0)	8150 ± 2550
250 mg BID	1080 ± 333	4.0 (2.0-4.0)	16600 ± 4980
500 mg QD	1340 ± 435	3.0 (2.0-4.0)	20300 ± 6500

Data presented as mean ± SD, with T_{max} as median (range).
Following multiple doses, the terminal half-life was ≥33 hours. Data extracted from Gao L, et al. (2023).

Clinical Development and Outcomes

Utreloxastat progressed to Phase 2 clinical trials for the treatment of ALS.

- Phase 1: A first-in-human study in healthy volunteers demonstrated that **Utreloxastat** was safe and well-tolerated at single doses up to 1000 mg and multiple doses of 500 mg once daily or 250 mg twice daily for 14 days.[1] The pharmacokinetic profile supported further development.[1]
- Phase 2 (cardinALS trial): This randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of **Utreloxastat** in patients with ALS.[3] Unfortunately, PTC Therapeutics announced that the trial did not meet its primary or secondary endpoints. [3] There was no significant change in the ALSFRS-R score from baseline to 24 weeks for patients receiving **Utreloxastat** compared to placebo.[3] Additionally, no significant reduction in the neurofilament light chain (NfL), a biomarker of nerve damage, was observed.[3] As a result of these findings, the further development of **Utreloxastat** for ALS was discontinued. [4]

Experimental Protocols

Detailed proprietary experimental protocols for **Utreloxastat** are not publicly available.

However, based on its mechanism of action, the following are representative methodologies for key assays.

15-Lipoxygenase (15-LO) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of 15-LO. The formation of a conjugated diene product from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) is monitored spectrophotometrically.

Materials:

- Purified 15-lipoxygenase enzyme
- Substrate: Linoleic acid or Arachidonic acid

- Buffer: Borate buffer or similar, pH 9.0
- Test compound (**Utreloxastat**) dissolved in a suitable solvent (e.g., DMSO)
- Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

- Prepare a reaction mixture containing the buffer and the 15-LO enzyme in a quartz cuvette.
- Add the test compound (**Utreloxastat**) at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
- Immediately monitor the increase in absorbance at 234 nm over time. This absorbance change corresponds to the formation of the conjugated diene product.
- Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
- The percent inhibition is determined by comparing the reaction velocity in the presence of the inhibitor to the velocity of a control reaction (containing only the solvent).
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cellular Ferroptosis Inhibition Assay (General Protocol)

This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known trigger, such as erastin or RSL3.

Materials:

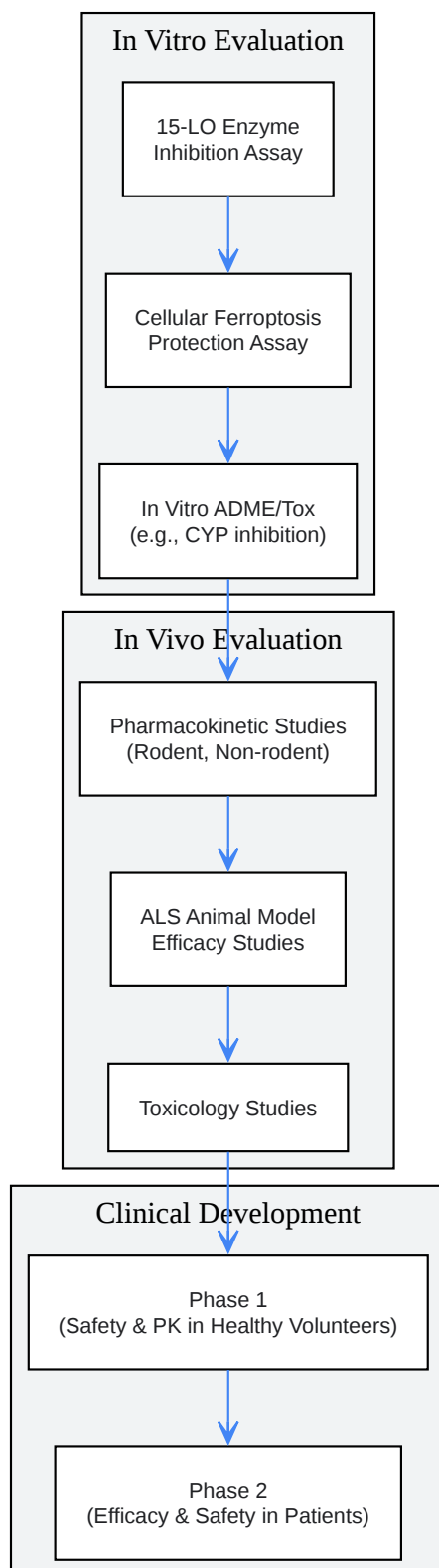
- A suitable cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)

- Cell culture medium and supplements
- Ferroptosis inducer: Erastin (inhibits the cystine/glutamate antiporter system Xc^-) or RSL3 (inhibits glutathione peroxidase 4, GPX4)
- Test compound (**Utreloxastat**)
- Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain like propidium iodide)
- Plate reader or fluorescence microscope

Procedure:

- Seed the cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound (**Utreloxastat**) for a specified period (e.g., 1-2 hours).
- Induce ferroptosis by adding a known concentration of erastin or RSL3 to the cell culture medium.
- Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with the test compound alone.
- Incubate the cells for a period sufficient to induce cell death in the positive control wells (e.g., 24-48 hours).
- Measure cell viability using a chosen assay. For example, with a CellTiter-Glo® assay, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
- The protective effect of the test compound is determined by the increase in cell viability in the presence of the ferroptosis inducer compared to the inducer-only control.
- The EC_{50} value (the concentration of the compound that provides 50% of the maximal protective effect) can be calculated from the dose-response curve.

Experimental Workflow for Preclinical Evaluation



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Caption: A generalized workflow for the preclinical and clinical development of **Utreloxastat**.

Conclusion

Utreloxastat (PTC857, EPI-857) is a well-characterized inhibitor of 15-lipoxygenase with a clear mechanism of action in preventing ferroptosis. While it demonstrated a favorable safety and pharmacokinetic profile in Phase 1 clinical studies, it unfortunately failed to show efficacy in a Phase 2 trial for the treatment of ALS, leading to the discontinuation of its development for this indication. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the science behind **Utreloxastat** and the broader field of ferroptosis inhibition in neurodegenerative diseases.

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References

- 1. First-in-Human Studies of Pharmacokinetics and Safety of Utreloxastat (PTC857), a Novel 15-Lipoxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utreloxastat (PTC857) / PTC Therap [delta.larvol.com]
- 3. mndassociation.org [mndassociation.org]
- 4. fiercebiotech.com [fiercebiotech.com]
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